3-chloro-N-cyclohexyl-4-ethoxybenzamide
Description
3-Chloro-N-cyclohexyl-4-ethoxybenzamide is a benzamide derivative featuring a chloro substituent at the 3-position, an ethoxy group at the 4-position of the benzene ring, and a cyclohexylamine moiety attached via an amide bond. Benzamide derivatives are widely studied for their intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence solubility, stability, and crystallinity .
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-14-9-8-11(10-13(14)16)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWUDTRIUGOFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-4-ethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-ethoxybenzoic acid, which is then converted to 4-ethoxybenzoyl chloride using thionyl chloride.
Amidation Reaction: The 4-ethoxybenzoyl chloride is then reacted with cyclohexylamine to form N-cyclohexyl-4-ethoxybenzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-cyclohexyl-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-cyclohexyl-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-chloro-N-cyclohexyl-4-ethoxybenzamide with structurally related benzamides from the evidence:
Key Observations:
Substituent Effects on Polarity and Solubility: The ethoxy group in the target compound (vs. Chloro substituents (electron-withdrawing) at the 3- or 4-position (e.g., ) may decrease electron density on the benzene ring, affecting reactivity and intermolecular interactions.
Crystallographic and Conformational Differences: 3-Chloro-N-cyclohexylbenzamide adopts a trans-amide conformation with non-planar geometry, forming C(4) chains via N–H⋯O hydrogen bonds. The ethoxy group in the target compound could disrupt this packing due to increased steric bulk. Dichloro-substituted analogs (e.g., ) exhibit weak π–π interactions, whereas amino-substituted derivatives () prioritize N–H⋯O/N hydrogen bonds, enhancing crystal stability .
Synthetic Considerations:
- The synthesis of 3-chloro-N-cyclohexylbenzamide involves cyclohexylamine and 3-chlorobenzoyl isothiocyanate, yielding a byproduct with 15% fractional yield. Introducing an ethoxy group may require alternative reagents (e.g., ethoxybenzoyl chloride) and optimization to avoid side reactions.
Biological Relevance (Inferred): Amino-substituted analogs () are more likely to exhibit pharmacological activity due to hydrogen-bonding capacity, whereas the target compound’s ethoxy and cyclohexyl groups may favor membrane permeability in drug design contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
